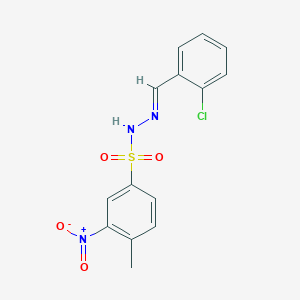
N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide, also known as N-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonamide (CNN), is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow crystalline powder that is sparingly soluble in water and organic solvents.
Applications De Recherche Scientifique
CNN has been studied for its potential applications in various fields of science, including medicine, agriculture, and material science. In medicine, CNN has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, CNN has been studied as a potential herbicide and insecticide. In material science, CNN has been studied as a potential dye and pigment.
Mécanisme D'action
The mechanism of action of CNN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, CNN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In bacteria, CNN has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNN are diverse and have been studied extensively. In cancer cells, CNN has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In bacteria, CNN has been shown to inhibit growth and induce cell death. In animal studies, CNN has been shown to have anti-inflammatory effects and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CNN in lab experiments include its high purity, low toxicity, and diverse range of potential applications. However, the limitations of using CNN in lab experiments include its limited solubility in certain solvents and its potential instability under certain conditions.
Orientations Futures
There are many potential future directions for the study of CNN. In medicine, CNN could be further studied for its potential as an anti-cancer drug or as a treatment for inflammatory diseases. In agriculture, CNN could be further studied for its potential as a herbicide or insecticide. In material science, CNN could be further studied for its potential as a dye or pigment. Further research could also be conducted on the mechanism of action of CNN and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of CNN can be achieved by the reaction of 2-chlorobenzaldehyde with 4-methyl-3-nitrobenzenesulfonohydrazide in the presence of a suitable catalyst. The reaction yields CNN as a yellow crystalline powder with a purity of above 95%. The synthesis method has been optimized to yield high purity and high yield of CNN.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c1-10-6-7-12(8-14(10)18(19)20)23(21,22)17-16-9-11-4-2-3-5-13(11)15/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGSPBWNUAMPCF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


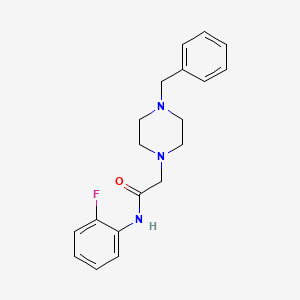
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)

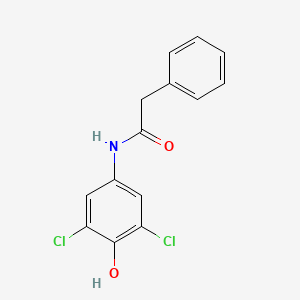

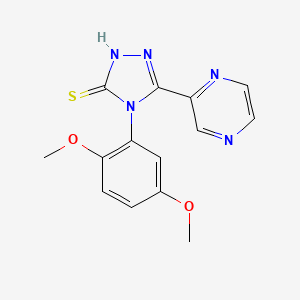
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
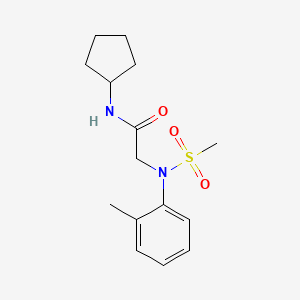
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)
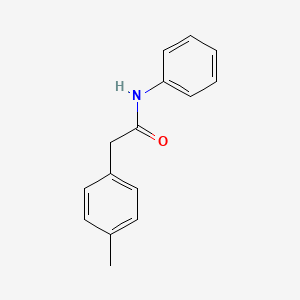
![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)